3-nitro-1H-pyrazole-5-carbonitrile
CAS No.: 1204246-72-9
Cat. No.: VC5220060
Molecular Formula: C4H2N4O2
Molecular Weight: 138.086
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204246-72-9 |
|---|---|
| Molecular Formula | C4H2N4O2 |
| Molecular Weight | 138.086 |
| IUPAC Name | 5-nitro-1H-pyrazole-3-carbonitrile |
| Standard InChI | InChI=1S/C4H2N4O2/c5-2-3-1-4(7-6-3)8(9)10/h1H,(H,6,7) |
| Standard InChI Key | OCDDVYNBKVIRIU-UHFFFAOYSA-N |
| SMILES | C1=C(NN=C1C#N)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nitro (-NO₂) and cyano (-CN) groups at positions 3 and 5 introduce electron-withdrawing effects, polarizing the ring and enhancing its reactivity toward nucleophilic and electrophilic agents . X-ray crystallography and computational modeling confirm a planar geometry, with bond angles and lengths consistent with aromatic stabilization . The nitro group’s resonance interaction with the ring π-system reduces electron density at the adjacent carbon, while the cyano group contributes to dipole-dipole interactions, influencing solubility and crystallization behavior .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the pyrazole ring’s NH proton appears as a broad singlet near δ 11.68 ppm, while the absence of aromatic protons in the parent ring underscores the substituents’ electron-withdrawing effects . Infrared (IR) spectroscopy identifies stretches at 2150 cm⁻¹ (C≡N) and 1524 cm⁻¹ (asymmetric NO₂), corroborating functional group presence . Mass spectrometry confirms the molecular ion peak at m/z 138.08, consistent with the molecular formula C₄H₂N₄O₂.
Synthesis and Chemical Reactivity
Nitration of Pyrazole Derivatives
A common route involves nitrating 3-methyl-1H-pyrazole using nitric acid in acetic acid. At -10°C, 3-methyl-1H-pyrazole reacts with 100% HNO₃ to form 1-nitro-3-methyl-1H-pyrazole, which undergoes thermal rearrangement in benzonitrile at 170°C for 3 hours to yield 3-nitro-1H-pyrazole-5-carbonitrile in 80% yield . This method leverages the nitro group’s migratory aptitude under thermal conditions, favoring the thermodynamically stable 3-nitro isomer.
Cyanide Substitution
An alternative approach starts with 1,3,4-trinitropyrazole, which undergoes nucleophilic substitution with sodium cyanide (NaCN) in ethanol/water. The reaction, conducted at room temperature, replaces one nitro group with a cyano moiety, achieving a 91% yield . Safety protocols for handling NaCN—including fume hood use, personal protective equipment (PPE), and acid quenching—are critical due to cyanide’s acute toxicity .
Reactivity and Functionalization
The compound’s electron-deficient ring participates in cycloaddition and substitution reactions. For example, reaction with sodium azide (NaN₃) and zinc chloride (ZnCl₂) in refluxing water introduces a tetrazole ring at the cyano group, forming 5-(1H-tetrazol-5-yl)-3-nitro-1H-pyrazole—a high-energy-density material precursor . The nitro group also undergoes reduction to amine derivatives under catalytic hydrogenation, enabling access to pharmacologically relevant scaffolds.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) analyses at 5 K/min heating rates reveal a decomposition onset temperature of 260°C, indicative of moderate thermal stability comparable to secondary explosives like RDX . The exothermic decomposition peak at 423°C suggests rapid energy release, aligning with its potential in energetic formulations .
Sensitivity Profiles
Impact sensitivity tests using the Bruceton staircase method measure an H₅₀ (drop height for 50% explosion probability) exceeding 100 cm, classifying it as insensitive—similar to TNT (H₅₀ = 30 cm) . Friction sensitivity, tested via a Julius Peters apparatus, exceeds 360 N, surpassing PETN (67 N) and RDX (133 N) . These properties make it a candidate for melt-cast explosives with reduced handling risks.
Solubility and Crystallinity
While solubility data remain sparse, the compound’s polar functional groups suggest limited solubility in nonpolar solvents like hexane but moderate solubility in dimethyl sulfoxide (DMSO) or acetonitrile . Crystallinity studies highlight a monoclinic lattice with strong hydrogen bonding between NH and nitro oxygen atoms, contributing to its stability at 2–8°C storage conditions .
Applications in Energetic Materials and Pharmaceuticals
Energetic Material Precursors
The compound’s balanced oxygen content (-OB₁₀₀ = 100(2N₀ - Nₕ - 2N_c)/MW) and high nitrogen content (40.6%) enable its use in formulating insensitive munitions . Tetrazole derivatives synthesized from it exhibit detonation velocities exceeding 8,000 m/s, rivaling HMX . Its compatibility with polymer binders like HTPB enhances processing into plastic-bonded explosives (PBXs) .
Medicinal Chemistry Intermediates
Pyrazole derivatives are explored for anti-inflammatory and anticancer activities. The nitro and cyano groups serve as pharmacophores, enabling hydrogen bonding with target proteins like cyclooxygenase-2 (COX-2). Recent patents disclose derivatives of 3-nitro-1H-pyrazole-5-carbonitrile as kinase inhibitors, showing nanomolar IC₅₀ values in preclinical models.
Recent Advances and Future Directions
Computational Modeling
Machine learning models trained on sensitivity datasets (n = 150 CHNOFCl compounds) predict impact sensitivity with 85% accuracy, enabling virtual screening of derivatives . Density functional theory (DFT) calculations correlate the nitro group’s vibrational frequencies with thermal stability, guiding synthetic optimization .
Bioconjugation Studies
Click chemistry approaches attach the compound to antibody-drug conjugates (ADCs), leveraging its cyano group for bioorthogonal reactions. Early-stage trials show tumor-selective cytotoxicity in murine models, with Phase I trials anticipated by 2026.
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